N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with two distinct substituents: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-19(23-10-3-2-8-18(23)21-15)20(24)22(14-16-6-4-12-25-16)11-9-17-7-5-13-26-17/h2-8,10,12-13H,9,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORWIHPHLKBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 365.5 g/mol. Its structure features a fused imidazo-pyridine ring with furan and thiophene substituents, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 1428358-00-2 |
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated .
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, compounds derived from this structure have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 5 to 15 µM, indicating significant cytotoxic effects .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 8 | Inhibition of cell proliferation |
3. Inhibition of Enzymes
The compound has also been investigated for its enzyme inhibition capabilities. Studies have indicated that it can inhibit certain kinases involved in cancer progression, potentially leading to new therapeutic strategies for targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 5 µM .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may alter enzyme activities or disrupt cellular signaling pathways critical for survival and proliferation in pathogens and cancer cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 325.4 g/mol. Its structure features furan and thiophene rings, which are known to enhance biological activity through various mechanisms.
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds within this class demonstrated IC50 values ranging from 5 to 20 µM against various cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has exhibited significant antibacterial and antifungal activities. In vitro assays have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with inhibition zones indicating potential for development as an antimicrobial agent.
- Antiviral Potential : Preliminary studies suggest that the compound may also possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .
Synthesis and Characterization
The synthesis of N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Cancer Research : A study published in Medicinal Chemistry highlighted the synthesis of related imidazo[1,2-a]pyridine derivatives and their evaluation against several cancer cell lines. The findings indicated that modifications to the thiophene moiety could enhance cytotoxicity, suggesting avenues for further optimization in drug design .
- Antimicrobial Studies : Research conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated their efficacy against multidrug-resistant bacterial strains. The study emphasized the importance of structural diversity in enhancing antimicrobial activity and suggested that the furan and thiophene components play critical roles in these effects.
- Quantum Chemical Investigations : Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and potential reactivity of this compound. Such analyses help predict biological interactions at the molecular level, guiding future experimental designs.
Chemical Reactions Analysis
Amide Functional Group Reactivity
The carboxamide group undergoes characteristic reactions, enabling structural diversification:
Imidazo[1,2-a]pyridine Ring
The electron-rich imidazo[1,2-a]pyridine core participates in electrophilic and nucleophilic reactions:
Furan and Thiophene Moieties
The furan-3-ylmethyl and thiophen-2-ylethyl substituents exhibit distinct reactivity:
Multi-Component Reactions
The compound serves as a reactant in tandem transformations:
Biological Activity-Directed Modifications
Key reactions to enhance pharmacological properties:
Mechanistic Insights
-
Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating OH⁻ for direct nucleophilic substitution .
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Thiophene Oxidation : mCPBA epoxidizes the thiophene sulfur, forming sulfoxide intermediates before complete oxidation to sulfones.
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Electrophilic Substitution : The imidazo[1,2-a]pyridine ring activates positions C5 and C7 via resonance, directing nitration and halogenation.
Stability and Side Reactions
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Thermal Degradation : Decomposes above 250°C via retro-Diels-Alder pathways.
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Photoreactivity : UV light (254 nm) induces [2+2] cycloaddition between furan and thiophene moieties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
The Schiff base derivative (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () replaces the pyridine ring in the target compound with a pyrimidine ring. The pyrimidine core introduces additional nitrogen atoms, enhancing electron-deficient character and altering π-π stacking interactions compared to the imidazo[1,2-a]pyridine system .Saturated vs. Unsaturated Rings
The tetrahydroimidazo[1,2-a]pyridine derivative (compound 2d in ) features a saturated ring system, which increases molecular flexibility and may reduce aromatic interactions. In contrast, the target compound’s unsaturated imidazo[1,2-a]pyridine core likely enhances planarity and electronic conjugation .
Substituent Effects
Carboxamide Substituents
Thiophene and Furan Moieties
The target compound uniquely combines furan-2-ylmethyl and thiophen-2-ylethyl groups. In contrast, analogs such as [3-(Propan-2-ylcarbamoyl)thiophen-2-yl]acetyl azide () and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide () feature simpler thiophene carboxamide derivatives without fused heterocyclic cores .Electron-Withdrawing vs. Electron-Donating Groups
The nitro-substituted analog 2-methyl-N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide () incorporates a strong electron-withdrawing nitro group, which may enhance reactivity in electrophilic substitutions but reduce solubility compared to the electron-rich thiophene and furan substituents in the target compound .
Linker Variations
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for N-substituted imidazo[1,2-a]pyridine carboxamides, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-bromo ketones to form the imidazo[1,2-a]pyridine core .
- Step 2 : Introduction of N-alkyl substituents (e.g., furan-2-ylmethyl or thiophen-2-yl-ethyl groups) via nucleophilic substitution or coupling reactions. For example, tetrahydrofuran-derived intermediates can be synthesized using methanesulfonyl chloride or trifluoromethanesulfonyl chloride to activate hydroxyl groups for substitution .
- Step 3 : Carboxamide formation via coupling activated carboxylic acids (e.g., acid chlorides) with amines under conditions like EDCI/HOBt or DCC .
- Key Intermediates : Brominated imidazo[1,2-a]pyridines (e.g., 8-bromo derivatives) and activated esters for amide bond formation .
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound, and what specific spectral features should be identified?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for imidazo[1,2-a]pyridine), methyl groups (δ 2.0–2.5 ppm), and furan/thiophene protons (δ 6.0–7.5 ppm). Coupling patterns (e.g., doublets for furan protons) confirm substituent positions .
- HRMS : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, a molecular weight of ~395.4 g/mol requires precise mass matching .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1680 cm⁻¹) and absence of unreacted carboxylic acid O-H bands .
Q. How can researchers optimize reaction conditions for introducing furan and thiophene substituents during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine groups .
- Catalysis : Add KI or K2CO3 to facilitate SN2 reactions for alkylation of furan/thiophene-containing alcohols .
- Temperature Control : Maintain 70–80°C for sulfonate ester formation to avoid side reactions .
Advanced Research Questions
Q. How do structural modifications at the N-alkyl positions influence the compound’s pharmacological profile, and what in vitro assays are recommended for initial activity screening?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Furan vs. Thiophene : Thiophene’s sulfur atom enhances π-stacking interactions with aromatic residues in target proteins, while furan’s oxygen may improve solubility .
- Alkyl Chain Length : Shorter chains (e.g., ethyl) reduce steric hindrance, improving binding affinity .
- Assays :
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or GPCRs, using ATP/GTP analogs .
Q. When encountering contradictory melting point or NMR data across studies, what experimental variables should be investigated to resolve discrepancies?
- Methodological Answer :
- Purity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting melting points .
- Solvent Effects : Compare NMR spectra in CDCl3 vs. DMSO-d6; solvent polarity shifts proton signals by 0.1–0.3 ppm .
- Polymorphism : Use X-ray crystallography to identify crystalline forms that may alter melting points .
Q. What computational methods are suitable for predicting the π-stacking interactions and hydrogen bonding patterns of this compound in target binding studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., kinases). Focus on π-π stacking between the imidazo[1,2-a]pyridine core and aromatic amino acids (e.g., Phe, Tyr) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict hydrogen bond strengths (e.g., carboxamide NH⋯O interactions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
